2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid
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Overview
Description
2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid typically involves the reaction of 2-chlorobenzaldehyde with 3-hydroxyquinoline-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer activity, it may interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)quinoline-4-carboxylic acid: Lacks the hydroxyl group, which may affect its biological activity.
3-Hydroxyquinoline-4-carboxylic acid: Lacks the chlorophenyl group, which may influence its chemical reactivity and applications.
2-(2-Bromophenyl)-3-hydroxyquinoline-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological properties.
Uniqueness
2-(2-Chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid is unique due to the presence of both the chlorophenyl and hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
5443-24-3 |
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Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-11-7-3-1-5-9(11)14-15(19)13(16(20)21)10-6-2-4-8-12(10)18-14/h1-8,19H,(H,20,21) |
InChI Key |
ABLRFLLYVZBSPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=CC=C3Cl)O)C(=O)O |
Origin of Product |
United States |
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